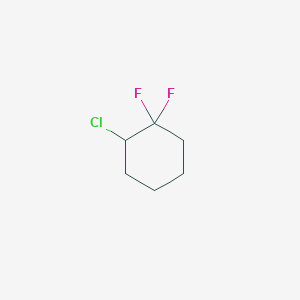

2-Chloro-1,1-difluorocyclohexane

Description

Overview of Fluorine and Chlorine Substitution in Cyclohexane (B81311) Ring Systems

The substitution of fluorine and chlorine onto a cyclohexane ring introduces significant changes due to their distinct electronegativity, size, and bond characteristics. Fluorine, being the most electronegative element, forms a very strong and polar bond with carbon. This polarity can induce profound, sometimes counterintuitive, conformational behaviors. researchgate.net Chlorine is less electronegative but larger than fluorine, leading to different steric demands and electronic interactions.

In monosubstituted cyclohexanes, a substituent can occupy either an axial or an equatorial position. Generally, bulkier substituents prefer the more spacious equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org The preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. acs.org While halogens are often considered less bulky than alkyl groups, their conformational preferences are also governed by complex electronic factors beyond simple sterics. libretexts.org For instance, vibrational spectroscopy and other methods have shown that for chloro-, bromo-, and iodocyclohexane, the equatorial conformer is more stable and predominates in the liquid state. scispace.com

Academic Importance of Polyhalogenated Cyclohexanes

Polyhalogenated cyclohexanes, those with multiple halogen substituents, are of immense academic importance. They serve as model systems for dissecting the intricate interplay of steric hindrance, electrostatic interactions, and hyperconjugation that dictate molecular conformation and reactivity. researchgate.net The study of these compounds provides fundamental insights into non-covalent interactions that are crucial in various chemical and biological systems.

Furthermore, these molecules are valuable as synthetic building blocks. The strategic placement of halogens can activate or direct subsequent chemical transformations, making them key intermediates in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. For example, the gem-difluoromethylene (CF2) group is a recognized bioisostere for oxygen atoms or carbonyl groups, making gem-difluorinated cycloalkanes attractive scaffolds in medicinal chemistry for modulating properties like metabolic stability and lipophilicity. nih.govsci-hub.ru

Specific Research Focus on Geminal Difluorination and Vicinal Halogenation in Cyclohexanes

The structure of 2-Chloro-1,1-difluorocyclohexane features two distinct and significant halogenation patterns: geminal difluorination and vicinal halogenation.

Vicinal halogenation describes the arrangement of halogens on adjacent carbon atoms. In this compound, a chlorine atom is vicinal to the gem-difluorinated carbon. The study of vicinal dihalides provides insight into reaction mechanisms, such as electrochemical reduction where the relative orientation (anti-periplanar) of the halogens is crucial. researchgate.netpublish.csiro.au The presence of different vicinal halogens (e.g., chloro and fluoro) introduces further complexity, influencing reduction potentials and reaction pathways. publish.csiro.au The development of new methods for the vicinal dihalogenation of unsaturated bonds is an ongoing pursuit, aiming for safer and more efficient synthetic routes. nih.gov

The combination of these two motifs in this compound creates a complex conformational landscape where the preferences of the gem-difluoro group and the vicinal chloro group must be balanced, making it a rich subject for theoretical and experimental conformational analysis. researchgate.netacs.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₉ClF₂ | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Molecular Weight | 154.58 g/mol | Calculated |

| PubChem CID | 13108259 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,1-difluorocyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2/c7-5-3-1-2-4-6(5,8)9/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLOIUSLEWOOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Chloro 1,1 Difluorocyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For 2-Chloro-1,1-difluorocyclohexane, both ¹H and ¹⁹F NMR are instrumental in defining its stereochemistry and conformational preferences.

¹H and ¹⁹F NMR Coupling Constant Analysis and Dihedral Relationship Determination

The vicinal (three-bond) coupling constants (³J) in NMR spectra are directly related to the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. soton.ac.ukacs.org Analysis of these coupling constants in this compound allows for the determination of the relative orientation of protons and fluorine atoms on the cyclohexane (B81311) ring.

In substituted cyclohexanes, the magnitude of the coupling constant between adjacent axial protons (³J_ax,ax) is typically large (around 10-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (around 2-5 Hz). Similarly, vicinal H-F coupling constants are dependent on the dihedral angle. For instance, a large axial-axial vicinal H-F coupling constant (J(H_ax-F_ax)) of approximately 34.3 cps has been observed in related difluorocyclohexane systems, while the axial-equatorial coupling (J(H_eq-F_ax)) is significantly smaller at 11.5 cps. researchgate.net This difference is crucial for assigning the axial or equatorial positions of the substituents.

Table 1: Representative Vicinal Coupling Constants in Substituted Cyclohexanes

| Coupling Type | Dihedral Angle (approx.) | Typical Coupling Constant (Hz) |

| ³J_Hax,Hax | ~180° | 10 - 13 |

| ³J_Hax,Heq | ~60° | 2 - 5 |

| ³J_Heq,Heq | ~60° | 2 - 5 |

| ³J_Hax,Fax | ~180° | ~34 |

| ³J_Heq,Fax | ~60° | ~11 |

Note: The values presented are typical ranges observed in related cyclohexane systems and may vary for this compound.

Low-Temperature NMR Studies for Elucidation of Conformational Equilibria

At room temperature, the cyclohexane ring in this compound undergoes rapid chair-chair interconversion, leading to averaged NMR signals. By lowering the temperature, this conformational exchange can be slowed on the NMR timescale, allowing for the observation of distinct signals for each conformer. amherst.edu

Low-temperature NMR studies are essential for determining the equilibrium constant and the free energy difference (ΔG°) between the two chair conformations. researchgate.net For instance, in 4-chloro-1,1-difluorocyclohexane, the free energy difference between the conformer with an equatorial chlorine and the one with an axial chlorine was determined to be -0.32 kcal/mol in a propene solution, indicating a preference for the equatorial conformer. researchgate.net

The coalescence temperature, where the separate signals for each conformer merge into a single broad peak, can be used to calculate the activation energy (Ea) for the ring inversion process. For substituted 1,1-difluorocyclohexanes, these activation energies typically fall between 8.0 and 11.2 kcal/mole. researchgate.net A study on 1,1-difluorocyclohexane (B1205268) itself involved observing its ¹⁹F high-resolution spectrum at temperatures ranging from -93°C to +40°C to determine the rate of conformational isomerization. researchgate.net

X-ray Crystallography for Solid-State Structure Confirmation and Absolute Stereochemistry

While NMR provides information about the structure and dynamics in solution, X-ray crystallography offers a definitive picture of the molecule's conformation and packing in the solid state. researchgate.netbohrium.com This technique can precisely determine bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the stereochemistry. google.com

For halogenated cyclohexanes, X-ray crystallography can reveal distortions in the chair conformation caused by substituent interactions. For example, studies on trans-1,2-dihalocyclohexanes have shown that the dihedral angles of the axial conformers can deviate significantly from the ideal 180°. researchgate.net Although a specific crystal structure for this compound is not detailed in the provided search results, the methodology is standard for such compounds. The process would involve growing a suitable single crystal and analyzing its diffraction pattern to determine the unit cell parameters and the precise atomic coordinates. google.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint," allowing for the identification of the compound and providing insights into its functional groups and molecular symmetry. google.com

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to C-H, C-F, and C-Cl stretching and bending vibrations. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, while C-Cl stretches are found at lower frequencies, generally between 600 and 800 cm⁻¹. The exact positions of these bands are sensitive to the conformational state of the molecule.

Variable-temperature IR spectroscopy can also be used to study conformational equilibria, similar to low-temperature NMR. researchgate.net By analyzing the changes in the intensity of vibrational bands specific to each conformer at different temperatures, the enthalpy difference between the conformers can be determined.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Complex Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a crucial analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. ethz.chresearchgate.net For this compound (C₆H₉ClF₂), HRMS would confirm the elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through the analysis of its fragmentation pathways. nih.gov Upon ionization, the molecular ion of this compound will undergo characteristic fragmentation, likely involving the loss of a chlorine atom, a fluorine atom, or hydrogen fluoride (B91410) (HF). The analysis of these fragment ions helps to piece together the connectivity of the molecule and can be used to distinguish it from its isomers. While specific fragmentation data for this compound is not available in the search results, the general principles of mass spectrometry of halogenated compounds apply. researchgate.net

Conformational Analysis and Stereochemical Features of 2 Chloro 1,1 Difluorocyclohexane

Cyclohexane (B81311) Ring Conformations and Isomeric Equilibria

The conformational landscape of 2-Chloro-1,1-difluorocyclohexane is fundamentally dictated by the puckered nature of its six-membered ring, which seeks to minimize inherent strain.

Chair and Non-Chair Conformations in Halogenated Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to alleviate both angle and torsional strain, with bond angles approximating the ideal tetrahedral angle of 109.5°. byjus.compressbooks.pub This chair form is significantly more stable than other possible arrangements such as the boat, twist-boat, or half-chair conformations. byjus.comresearchgate.net At room temperature, the vast majority of cyclohexane molecules exist in the chair conformation. byjus.com

The introduction of halogen substituents, as in this compound, generally preserves the preference for the chair geometry. byjus.com However, these substitutions introduce new steric and electronic interactions that influence the equilibrium between the two possible chair conformers, which can be interconverted through a process known as ring flipping. byjus.compressbooks.pub While the chair form is the most stable, non-chair conformations like the boat and twist-boat represent higher-energy states. The boat conformation suffers from torsional strain due to eclipsing hydrogen atoms and steric strain from "flagpole" interactions. pressbooks.pub The twist-boat conformation is a local energy minimum that is more stable than the boat but still less stable than the chair. byjus.com

Energetic Landscape of Conformational Isomers and Rotational Barriers

The two chair conformations of a substituted cyclohexane are often not energetically equivalent. pressbooks.pub The energy difference between an axial and an equatorial substituent is quantified by the "A-value," which represents the Gibbs free energy difference for the ring flip. tandfonline.comnih.gov This energy difference arises primarily from steric strain, particularly 1,3-diaxial interactions, where an axial substituent experiences repulsion from the other two axial atoms on the same side of the ring. researchgate.netpressbooks.pub

For this compound, two primary chair conformers exist in equilibrium: one with the chlorine atom in an axial position and the other with it in an equatorial position. The gem-difluoro group at the C1 position has one axial and one equatorial fluorine in both chair forms. The energy barrier for the ring-flip process in cyclohexane is approximately 10.8 kcal/mol (45 kJ/mol). pressbooks.pubpressbooks.pub The relative stability of the two chair conformers of this compound will depend on the balance of steric and stereoelectronic effects introduced by the halogen atoms. Generally, bulkier groups prefer the equatorial position to minimize steric strain. pressbooks.pub

| Substituent | A-Value (kcal/mol) | Preferred Position |

|---|---|---|

| -F | ~0.25 - 0.38 | Equatorial |

| -Cl | ~0.5 - 0.6 | Equatorial |

| -Br | ~0.5 - 0.6 | Equatorial |

| -CH3 | ~1.74 | Equatorial |

Note: A-values can vary slightly depending on the experimental conditions and computational methods used. Data compiled from various sources. rsc.orgmasterorganicchemistry.com

Influence of Halogen Substituents on Cyclohexane Ring Geometry

The size and electronegativity of halogen substituents directly impact the precise geometry of the cyclohexane ring, causing deviations from the idealized chair structure.

Effect of Axial vs. Equatorial Halogen Placement

The placement of the chlorine atom in either an axial or equatorial position is the primary determinant of the conformational preference in this compound. An equatorial substituent generally leads to a more stable conformation because it avoids the destabilizing 1,3-diaxial interactions. pressbooks.pub An axial chlorine atom would experience steric repulsion from the axial hydrogen atoms at the C3 and C5 positions.

Local Flattening and Distortions Induced by Halogen Substitution

The presence of halogen substituents can cause distortions in the cyclohexane ring geometry. Specifically, bulky axial substituents can lead to a local flattening of the ring in that region. acs.orgresearchgate.net This flattening is a mechanism to relieve the steric strain from 1,3-diaxial interactions. researchgate.net For this compound, if the chlorine atom occupies an axial position, it would likely cause such a distortion. Even with an equatorial chlorine, the presence of the gem-difluoro group at C1 introduces significant electronic and minor steric perturbations that can lead to slight deviations from the perfect chair geometry.

| Effect | Cause | Resulting Geometry Change |

|---|---|---|

| 1,3-Diaxial Interaction | Steric repulsion between axial substituents and axial hydrogens. | Increased potential energy, preference for equatorial conformer. pressbooks.pub |

| Local Flattening | Presence of a bulky axial substituent. acs.org | Deviation from ideal chair conformation to minimize steric strain. researchgate.net |

| Gauche Interaction | Vicinal substituents in a gauche arrangement. | Moderate steric strain, can influence conformational equilibrium. libretexts.org |

Stereoelectronic Effects and Intramolecular Interactions in Fluorinated and Chlorinated Cyclohexanes

Beyond simple steric considerations, the conformational preferences in this compound are governed by complex stereoelectronic effects arising from the high electronegativity of the halogen atoms. These effects involve the interaction of electron orbitals and can lead to counter-intuitive conformational stabilities.

One of the most significant stereoelectronic effects is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital (like a C-H or C-C bond) into an adjacent empty or partially filled anti-bonding orbital (like a C-F or C-Cl σ* orbital). beilstein-journals.org In halogenated cyclohexanes, a stabilizing interaction can occur when a σ C-H orbital is anti-periplanar (oriented at 180°) to a σ* C-X (where X is a halogen) orbital. acs.org This type of interaction, often referred to as a generalized anomeric effect, can stabilize conformations that might otherwise be considered unfavorable due to steric hindrance. nih.govrsc.org

For this compound, several such interactions are possible:

σC-H → σC-F and σC-H → σC-Cl: These interactions can stabilize the chair conformers. The strength of this stabilization depends on the specific geometry, particularly the anti-periplanar alignment of the interacting orbitals. acs.org

The Gauche Effect in Fluorinated Systems

The gauche effect is a well-documented stereoelectronic phenomenon where, in a system X-C-C-Y, the gauche conformer is more stable than the anti-conformer, contrary to what would be expected based on steric hindrance. st-andrews.ac.uk This effect is particularly pronounced when X and Y are electronegative atoms, such as fluorine. In 1,2-difluoroethane, the gauche conformer is favored by approximately 0.8 to 1.0 kcal/mol over the anti-conformer. st-andrews.ac.uk This preference is a key consideration in the conformational analysis of fluorinated cyclohexanes. st-andrews.ac.uknih.gov

For this compound, the relationship between the C1-F and C2-Cl bonds is pivotal. In the conformer with an axial chlorine, one of the C-F bonds is gauche to the C-Cl bond, while the other is anti. In the equatorial conformer, both C-F bonds are gauche to the C-Cl bond. The gauche effect, driven by hyperconjugation, would be expected to stabilize conformations where these electronegative groups are in a gauche orientation. beilstein-journals.org The debate continues as to whether the origin of the gauche effect is primarily due to hyperconjugation or electrostatics, with evidence suggesting both play a significant role. nih.govacs.org

Hyperconjugative Interactions (e.g., σC-H → σC-F, σC-C → σC-Cl)

Hyperconjugation involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty or partially filled antibonding orbital (σ*). These interactions are stabilizing and play a crucial role in determining conformational preferences.

In this compound, several key hyperconjugative interactions are at play:

σC-H → σC-F *: This is a classic example of hyperconjugation in fluorinated systems and a major contributor to the gauche effect. beilstein-journals.orgacs.org The stabilization arises from the interaction between the electrons in a C-H bond and the antibonding orbital of a C-F bond. For this interaction to be maximal, the C-H and C-F bonds must be anti-periplanar.

σC-C → σC-Cl *: Similarly, the interaction between the C-C bond of the cyclohexane ring and the antibonding orbital of the C-Cl bond can influence conformational stability.

The relative importance of these interactions differs between the axial and equatorial conformers. Natural Bond Orbital (NBO) analysis is a computational tool frequently used to quantify the energetic contributions of these hyperconjugative interactions. acs.orgresearchgate.net For instance, in related systems like 1,2-difluoroethane, NBO analysis has shown that the preference for the gauche conformer is largely due to the vicinal hyperconjugative interaction between anti C-H bonds and C-F* antibonds. acs.org The geometry of the molecule, specifically the dihedral angles between the interacting bonds, dictates the strength of these stabilizing effects. st-andrews.ac.uk

Electrostatic Contributions and Molecular Dipole Moments

The conformer with the chlorine atom in the axial position and the one with the chlorine in the equatorial position will have distinct molecular dipole moments. The magnitude of the dipole moment can influence the molecule's interaction with external electric fields and its solubility in polar solvents. In cyclohexane systems, the arrangement of polar bonds can lead to counterintuitive conformational preferences due to dipole-dipole interactions. nih.gov For example, in some polychlorinated cyclohexanes, the interplay of these interactions can lead to significant variations in dipole moments, ranging from zero to over 5 debyes. rsc.org

| Conformer | Predicted Dipole Moment (Debye) |

| Axial Chlorine | Data not available in search results |

| Equatorial Chlorine | Data not available in search results |

Theoretical calculations are necessary to determine the precise dipole moments for each conformer of this compound.

The electrostatic interactions are not limited to simple dipole-dipole repulsion or attraction. Non-classical hydrogen bonds, such as weak interactions between a polarized C-H bond and a fluorine atom, can also contribute to the stabilization of certain conformations. nih.gov

Solvent Effects on Conformational Preferences and Equilibria

The surrounding medium can significantly influence the conformational equilibrium of a molecule, particularly for compounds with polar functional groups. The stabilization of a particular conformer in solution depends on how its molecular dipole moment interacts with the dielectric constant of the solvent. Generally, polar solvents tend to stabilize the conformer with the larger dipole moment.

The effect of the solvent on the conformational equilibria of similar halogenated cyclohexanes has been studied using techniques like NMR spectroscopy and computational models like the Polarizable Continuum Model (PCM). researchgate.netacs.org These studies have shown that for molecules like trans-1,2-difluorocyclohexane, the diaxial conformer is favored in the gas phase, while the diequatorial conformer, which is more polar, becomes more stable in solution. researchgate.net This highlights the critical role of the solvent in modulating the delicate balance of forces that govern conformational preferences. acs.org

| Solvent | Dielectric Constant | Predicted Favored Conformer |

| Gas Phase | 1 | Data not available |

| Cyclohexane | 2.02 | Data not available |

| Dichloromethane | 8.93 | Data not available |

| Acetone | 20.7 | Data not available |

| Methanol | 32.7 | Data not available |

Experimental or computational studies are required to populate this table with the specific favored conformer for this compound in each solvent.

Reactivity and Reaction Mechanisms of 2 Chloro 1,1 Difluorocyclohexane

Elimination Reactions: Dehydrochlorination and Dehydrofluorination Pathways

Elimination reactions of 2-Chloro-1,1-difluorocyclohexane can proceed via two main pathways: dehydrochlorination (loss of HCl) and dehydrofluorination (loss of HF). The preferred pathway and the resulting products are heavily influenced by the reaction conditions, particularly the base used, and the stereochemical arrangement of the leaving groups.

E1 and E2 Mechanism Analysis in Halogenated Cyclohexanes

The elimination reactions of halogenated cyclohexanes can occur through either a unimolecular (E1) or bimolecular (E2) mechanism. masterorganicchemistry.com

E1 Mechanism: This two-step mechanism involves the initial departure of a leaving group to form a carbocation intermediate, followed by the removal of a proton from an adjacent carbon by a base. libretexts.org The rate of the E1 reaction is primarily dependent on the stability of the carbocation formed. masterorganicchemistry.com In the context of this compound, the loss of a chloride ion would be more favorable than the loss of a fluoride (B91410) ion due to the better leaving group ability of chloride. The resulting secondary carbocation could then be attacked by a base.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. libretexts.org A critical requirement for the E2 mechanism in cyclohexane (B81311) systems is a specific stereochemical arrangement known as an anti-periplanar or anti-diaxial conformation. libretexts.orgmasterorganicchemistry.com This means that the hydrogen to be removed and the leaving group must be on opposite sides of the ring and in axial positions. libretexts.orgchemistrysteps.com This stereochemical constraint significantly influences the regioselectivity and stereoselectivity of the elimination products. chemistrysteps.com

Regioselectivity and Stereoselectivity in Elimination Products

The regioselectivity of elimination reactions refers to the preferential formation of one constitutional isomer over another. In the case of this compound, elimination can lead to the formation of different alkenes.

Dehydrochlorination: The removal of HCl can lead to the formation of 1,1-difluoro-2-cyclohexene. For this to occur via an E2 mechanism, a hydrogen on the carbon adjacent to the chlorine-bearing carbon must be in an axial position when the chlorine is also axial.

Dehydrofluorination: The removal of HF can result in the formation of 2-chloro-1-fluorocyclohexene. This pathway is generally less favored than dehydrochlorination due to the poor leaving group ability of fluoride. However, under specific conditions, such as with strong bases or through catalytic processes, dehydrofluorination can be achieved. For instance, the reaction of 1,1-difluorocyclohexane (B1205268) with anhydrous alumina (B75360) has been shown to produce 1-fluorocyclohexene. researchgate.net Similarly, catalytic dehydrofluorination of hydrofluorocarbons is a known industrial process. researchgate.net

The stereoselectivity of the E2 reaction is dictated by the anti-periplanar requirement. chemistrysteps.com If there is more than one β-hydrogen that can adopt an anti-periplanar relationship with the leaving group, a mixture of stereoisomeric alkenes may be formed, with the more stable trans (E) isomer usually predominating (Zaitsev's rule). chemistrysteps.comlibretexts.org However, if only one β-hydrogen can achieve the necessary anti-periplanar arrangement, the reaction will be stereospecific, yielding a single stereoisomer. chemistrysteps.com The conformational preferences of the cyclohexane ring play a crucial role in determining which hydrogens are available for elimination. libretexts.org For example, in a substituted cyclohexane, the chair conformation that places bulky substituents in equatorial positions is generally more stable. chemistrysteps.com This can affect the availability of axial hydrogens for E2 elimination. chemistrysteps.com

Nucleophilic Substitution Reactions at Halogenated Carbon Centers

Nucleophilic substitution reactions on this compound involve the replacement of one of the halogen atoms by a nucleophile. The reactivity of the chlorine and fluorine atoms differs significantly.

SN1 and SN2 Reactivity Considerations for Chlorine and Fluorine

SN1 Reactions: These reactions proceed through a carbocation intermediate, and their rates are dependent on the stability of this intermediate. libretexts.org As mentioned earlier, the C-Cl bond is more likely to undergo heterolytic cleavage to form a carbocation than the C-F bond. Therefore, SN1 reactions are more likely to occur at the carbon bearing the chlorine atom.

SN2 Reactions: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.org The reaction rate is sensitive to steric hindrance. The carbon atom bonded to the two fluorine atoms is sterically more hindered than the carbon bonded to the chlorine atom. Furthermore, the C-F bond is significantly stronger than the C-Cl bond, making fluoride a much poorer leaving group. Consequently, SN2 reactions are expected to be much more facile at the chlorinated carbon. In general, for SN2 reactions, the reactivity of halogens as leaving groups follows the order I > Br > Cl >> F.

Competition Between Substitution and Elimination Pathways

Nucleophilic substitution and elimination reactions are often competing processes. libretexts.org The outcome of the reaction depends on several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases, such as potassium tert-butoxide, favor elimination reactions. libretexts.org Strong, unhindered nucleophiles that are weak bases favor substitution.

Substrate Structure: Tertiary alkyl halides predominantly undergo elimination. libretexts.org For secondary halides like this compound, both substitution and elimination are possible. libretexts.org

Reaction Conditions: Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com

In the case of this compound, reaction with a strong base is likely to result in E2 elimination of HCl. Reaction with a good nucleophile that is a weak base would likely lead to SN2 substitution of the chlorine atom.

Rearrangement Reactions and Neighboring Group Participation During Functionalization

While less common, rearrangement reactions can occur, particularly in reactions that proceed through a carbocation intermediate (E1 and SN1 pathways). The initial carbocation formed upon departure of the chloride ion could potentially undergo a hydride shift or a ring contraction/expansion if it leads to a more stable carbocation. However, in the case of this compound, the secondary carbocation is already relatively stable, and significant rearrangement is not typically expected under standard conditions.

Neighboring group participation could potentially occur if a substituent on an adjacent carbon can act as an internal nucleophile. In this compound, the fluorine atoms are generally not considered effective neighboring groups for participation in substitution reactions at the adjacent chlorinated carbon due to their high electronegativity and the strength of the C-F bond.

Chemoselectivity and Reaction Specificity in Derivatization of this compound

The derivatization of this compound is governed by the interplay of electronic and steric effects imparted by the geminal fluorine atoms and the chlorine atom. These substituents dictate the chemoselectivity and specificity of reactions, influencing whether the outcome is nucleophilic substitution, elimination, or another transformation. The reactivity at the carbon bearing the chlorine (C-2) and the adjacent carbons (C-1 and C-3) is of primary interest for functionalization.

The presence of two fluorine atoms on the adjacent carbon (C-1) significantly influences the reactivity at C-2. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the neighboring C-Cl bond towards unimolecular substitution (SN1) by destabilizing the formation of a carbocation at C-2. Conversely, this inductive effect can make the C-2 position more susceptible to attack by nucleophiles in a bimolecular (SN2) fashion.

Elimination reactions, particularly E2 reactions, are also a prominent pathway for haloalkanes and are highly dependent on the stereochemical arrangement of the leaving group (chlorine) and the β-hydrogens. libretexts.orglibretexts.org In the case of this compound, β-hydrogens are located at C-6 and C-3. For an E2 reaction to occur, the chlorine atom and a β-hydrogen must be in an anti-periplanar (diaxial) conformation. libretexts.orglibretexts.org

The chemoselectivity of derivatization reactions is a critical consideration, determining which functional group in a molecule will react in the presence of others. For this compound, the primary competition is between nucleophilic substitution at the C-Cl bond and elimination of HCl. The choice of reagent and reaction conditions will determine the predominant pathway.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the specificity of the attack is directed at the carbon atom bonded to the chlorine. Strong nucleophiles are generally required to displace the chloride. The stereochemical outcome of SN2 reactions is inversion of configuration at the reaction center.

| Nucleophile (Nu-) | Reagent Example | Expected Product | Reaction Type | Notes |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-1,1-difluorocyclohexane | SN2 | Competition with E2 elimination is likely, especially with stronger bases and higher temperatures. |

| Alkoxide | Sodium Methoxide (NaOCH3) | 2-Methoxy-1,1-difluorocyclohexane | SN2 | A strong base, so E2 elimination is a significant competing reaction. |

| Cyanide | Sodium Cyanide (NaCN) | 1,1-Difluorocyclohexane-2-carbonitrile | SN2 | A good nucleophile and a weaker base, favoring substitution over elimination. |

| Azide | Sodium Azide (NaN3) | 2-Azido-1,1-difluorocyclohexane | SN2 | A very good nucleophile that is not strongly basic, excellent for promoting substitution. |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1,1-Difluoro-2-(phenylthio)cyclohexane | SN2 | A strong nucleophile and weak base, leading to a high yield of the substitution product. |

This table presents predicted outcomes based on general principles of organic reactivity. Actual yields and product distributions would need to be determined experimentally.

Elimination Reactions

Elimination reactions of this compound can potentially lead to two different regioisomeric alkenes: 1,1-difluorocyclohex-2-ene (via removal of a C-3 proton) and 2,2-difluorocyclohex-1-ene (via removal of a C-6 proton). The regioselectivity is dictated by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene, and by the stereochemical requirement for an anti-periplanar arrangement of the leaving group and the β-hydrogen in E2 reactions. libretexts.org

For this compound, the chair conformation of the ring will determine which β-hydrogens are available for anti-periplanar elimination. The bulky gem-difluoro group may influence the conformational equilibrium. If the chlorine atom is in an axial position, both axial β-hydrogens at C-3 and C-6 would be available for elimination. If the chlorine is equatorial, a ring flip to a less stable conformation would be necessary for the E2 reaction to proceed.

| Base | Reagent Example | Potential Products | Reaction Type | Notes |

| Strong, non-nucleophilic base | Potassium tert-butoxide (t-BuOK) | 1,1-Difluorocyclohex-2-ene and 2,2-Difluorocyclohex-1-ene | E2 | The bulky base favors elimination over substitution. The product ratio depends on the relative acidity of β-protons and steric accessibility. |

| Strong, nucleophilic base | Sodium Ethoxide (NaOEt) | Mixture of substitution and elimination products | SN2/E2 | The outcome is sensitive to temperature and solvent. |

This table outlines the potential elimination products. The actual regioselectivity would be influenced by the stability of the resulting alkenes and the specific reaction conditions.

The specificity of these derivatization reactions allows for the synthesis of a variety of functionalized 1,1-difluorocyclohexane derivatives. By carefully selecting the nucleophile/base and controlling the reaction conditions, it is possible to favor either substitution or elimination pathways, leading to the desired product with high selectivity.

Theoretical and Computational Studies of 2 Chloro 1,1 Difluorocyclohexane

Quantum Chemical Methods for Geometry Optimization and Energetic Calculations

A variety of quantum chemical methods are employed to study halogenated cyclohexanes, each with a different balance of computational cost and accuracy.

Density Functional Theory (DFT) is a widely used computational method for studying halogenated cyclohexanes due to its favorable balance of accuracy and computational efficiency. researchgate.netresearchgate.net DFT methods, such as B3LYP and M06-2X, are frequently used to investigate the influence of halogen substituents (F, Cl, Br) on the molecular properties of the cyclohexane (B81311) ring. researchgate.netacs.org Studies have shown that halogen substitution leads to significant changes in the geometrical parameters of the cyclohexane ring. researchgate.net For instance, DFT calculations can predict changes in bond lengths and angles upon substitution.

The choice of functional and basis set is crucial for obtaining reliable results. The M06-2X functional, for example, has been successfully applied in studies of related systems. researchgate.net DFT is also used to calculate global chemical reactivity descriptors like chemical hardness, total energy, and electrophilicity to predict the relative stability and reactivity of different isomers. acs.org

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2), Quadratic Configuration Interaction with Single and Double excitations (QCISD), and Coupled Cluster (CC) theory are employed. acs.orgacs.org These methods provide a more rigorous treatment of electron correlation compared to DFT, which is crucial for accurately describing systems with non-covalent interactions and small energy differences between conformers. researchgate.net

Studies on dihalocyclohexanes have shown that QCISD/6-311+G(2df,p) calculations provide the best agreement with experimental data for relative energies. acs.orgacs.org MP2 calculations with large basis sets, such as aug-cc-pVTZ, are also commonly used to obtain reliable geometries and energies. rsc.orgukim.mk High-level methods like CCSD(T) are considered the "gold standard" for computational chemistry and are used to benchmark other methods. acs.orgnih.gov

The choice of basis set is as critical as the choice of the computational method. For halogenated compounds, it is important to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution around the electronegative halogen atoms. acs.orgacs.org Pople-style basis sets like 6-311++G(d,p) and Dunning's correlation-consistent basis sets like cc-pVTZ and aug-cc-pVTZ are commonly used. researchgate.netnih.gov

For reliable predictions of conformational energies, which can differ by as little as 0.5 kcal/mol, a high level of theory and a large basis set are necessary. researchgate.net A common strategy is to perform geometry optimizations at a lower level of theory (e.g., MP2/DZP) and then calculate single-point energies at a higher level (e.g., MP2/cc-pVTZ or CCSD(T)). rsc.org This dual-level approach can provide accurate results with a manageable computational cost.

Prediction of Conformational Preferences and Relative Energies of Stereoisomers

Computational methods are extensively used to predict the preferred conformations (e.g., chair, twist-boat) and the relative energies of different stereoisomers of halogenated cyclohexanes. acs.orgacs.org For 2-chloro-1,1-difluorocyclohexane, the primary interest lies in the axial versus equatorial orientation of the chlorine atom in the chair conformation.

Theoretical studies on related dihalocyclohexanes have shown that for trans-1,2-dichlorocyclohexane, the diaxial conformer is preferred. acs.orgacs.org In contrast, for trans-1,2-difluorocyclohexane, the energy difference between the diaxial and diequatorial conformers is predicted to be small. acs.orgacs.org This is attributed to the gauche effect, where the preference for a gauche arrangement is observed in systems with electronegative substituents. researchgate.netresearchgate.net

For 1,1,4-trifluorocyclohexane, computational studies at the M06-2X/aug-cc-pVTZ level of theory unexpectedly found that the axial conformer is more stable than the equatorial conformer by a Gibbs free energy difference (ΔG) of 1.06 kcal/mol. acs.org This preference is attributed to stabilizing nonclassical hydrogen bonding interactions between the axial fluorine and the diaxial hydrogens. acs.org Similar stabilizing interactions could play a role in the conformational preferences of this compound.

| Compound | Method/Basis Set | More Stable Conformer | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| trans-1,2-Dichlorocyclohexane | QCISD/6-311+G(2df,p) | Diaxial | - | acs.orgacs.org |

| trans-1,2-Difluorocyclohexane | QCISD/6-311+G(2df,p) | Diaxial (gas phase) | Small | acs.orgacs.orgacs.org |

| 1,1,4-Trifluorocyclohexane | M06-2X/aug-cc-pVTZ | Axial | 1.06 (ΔG) | acs.org |

Analysis of Electronic Properties (e.g., Charge Distribution, Electrostatic Potentials, Molecular Orbitals)

Computational methods allow for a detailed analysis of the electronic properties of this compound. This includes calculating the distribution of electron density, identifying regions of positive and negative electrostatic potential, and visualizing the molecular orbitals.

Natural Bond Orbital (NBO) analysis is a powerful tool used to understand electronic properties. acs.org It can be used to calculate atomic charges, analyze hyperconjugative interactions, and decompose the total energy into contributions from steric and electrostatic effects. acs.org For example, in 1,1,4-trifluorocyclohexane, NBO analysis revealed that nonclassical hydrogen bonds (NCHBs) between the C-4 fluorine and diaxial hydrogens at C-2 and C-6 are responsible for the preference for the axial conformer. acs.org

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. mdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also important electronic properties. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a larger gap suggests lower reactivity. researchgate.net

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with solvent molecules. acs.orgmdpi.com While quantum chemical calculations are often performed in the gas phase, MD simulations can provide insights into the behavior of the molecule in a condensed phase, which is more representative of real-world conditions.

Solvent effects can significantly influence conformational equilibria. researchgate.net For example, for trans-1,2-difluorocyclohexane, the diaxial conformer is more stable in the gas phase, but the diequatorial conformer is preferred in solution. researchgate.netacs.org Continuum solvation models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to account for the bulk effects of the solvent. acs.org For more specific solute-solvent interactions, such as hydrogen bonding, explicit solvent molecules can be included in the calculations or studied using MD simulations. researchgate.net

Advanced Applications of 2 Chloro 1,1 Difluorocyclohexane in Organic Synthesis and Materials Science

Role as a Chiral or Achiral Building Block in the Synthesis of Complex Organic Molecules

2-Chloro-1,1-difluorocyclohexane serves as a valuable intermediate in the synthesis of more complex organic structures. The presence of a chlorine atom at the C-2 position, adjacent to the gem-difluorinated carbon, provides a reactive site for nucleophilic substitution and elimination reactions. The carbon atom bearing the chlorine is a stereocenter, meaning the compound can exist as a pair of enantiomers.

When used as a racemic mixture, it acts as an achiral building block to introduce the 1,1-difluorocyclohexyl moiety into a target molecule. However, if resolved into its individual enantiomers, it becomes a powerful chiral building block. Stereoselective substitution of the chlorine atom allows for the synthesis of enantiomerically pure compounds, a critical requirement in the development of pharmaceuticals where stereochemistry dictates biological activity.

Recent advancements have highlighted methods for the desymmetrization of geminal difluoroalkanes, which involves the stereoselective activation of one of the two C-F bonds. nih.govsemanticscholar.org While not a direct reaction of the title compound, this principle underscores the potential for creating stereoenriched fluorinated molecules. nih.gov The use of chiral catalysts or reagents in reactions involving this compound can facilitate the synthesis of complex chiral molecules with high stereoselectivity.

Incorporation into Novel Fluorinated Molecular Scaffolds and Architectures

The structure of this compound is primed for elaboration into more complex fluorinated scaffolds. A key transformation is dehydrochlorination, where treatment with a base eliminates hydrogen chloride to form 3,3-difluorocyclohex-1-ene. This fluorinated alkene is a versatile intermediate for a variety of subsequent reactions:

Diels-Alder Reactions: The electron-withdrawing nature of the gem-difluoro group can influence the reactivity of the double bond, allowing it to participate in cycloaddition reactions to construct intricate polycyclic systems.

Epoxidation and Dihydroxylation: The alkene can be converted into the corresponding epoxide or diol, providing access to a range of functionalized difluorinated cyclohexane (B81311) derivatives.

Cross-Coupling Reactions: The vinyl halide precursor to the alkene, or derivatives thereof, could potentially engage in metal-catalyzed cross-coupling reactions to append aryl or alkyl groups.

Through these pathways, the 1,1-difluorocyclohexane (B1205268) core can be integrated into larger, novel molecular architectures, which is of significant interest for creating new chemical entities for drug discovery and materials science.

Potential in the Design and Development of Specialized Organic Materials (e.g., Liquid Crystals, Functional Polymers)

The incorporation of fluorine into organic materials can lead to remarkable modifications of their physical and electronic properties. researchgate.netbohrium.com The this compound unit, when incorporated into larger molecules, has significant potential for the development of specialized materials like liquid crystals and functional polymers.

In the context of liquid crystals , the introduction of fluorinated aliphatic rings is a well-established strategy for tuning material properties. The C-F and C-Cl bonds in the molecule are highly polar, and their inclusion in a liquid crystal structure (a mesogen) would substantially affect its dielectric anisotropy (Δε), a critical parameter for the performance of liquid crystal displays (LCDs). researchgate.net The steric bulk of the gem-difluoro and chloro groups would also influence the molecular packing, thereby affecting the mesophase stability, transition temperatures, and viscosity. bohrium.com

For functional polymers , incorporating the this compound moiety could impart desirable properties such as:

Low Surface Energy: Fluorinated polymers are known for their hydrophobicity and oleophobicity, leading to applications in non-stick and anti-fouling coatings.

Thermal and Chemical Stability: The strength of the C-F bond often enhances the stability of the resulting polymer.

Modified Dielectric Properties: The polarity of the functional groups can be exploited to create polymers with specific dielectric constants for applications in electronics.

The table below summarizes the potential effects of incorporating this building block into organic materials.

| Material Type | Property Influenced | Potential Outcome |

| Liquid Crystals | Dielectric Anisotropy (Δε) | Increased positive or negative Δε, depending on orientation. |

| Mesophase Stability | Altered liquid crystalline temperature ranges. | |

| Viscosity | Potential increase due to steric hindrance. | |

| Functional Polymers | Surface Properties | Increased hydrophobicity and oleophobicity. |

| Stability | Enhanced thermal and chemical resistance. | |

| Dielectric Constant | Tunable dielectric properties for electronic applications. |

Precursor for Diverse Chemical Functionalization and Derivatization

The reactivity of this compound is dominated by the carbon-chlorine bond, making it an excellent precursor for a wide array of chemical transformations. The chlorine atom can be readily displaced by various nucleophiles or eliminated to form an alkene, providing access to a diverse library of derivatives.

Key functionalization reactions include:

Nucleophilic Substitution: The chlorine atom can be replaced by a range of nucleophiles, such as azides (to form azides, then amines), cyanides (to form nitriles), alkoxides (to form ethers), and thiolates (to form thioethers).

Elimination: As mentioned previously, reaction with a strong, non-nucleophilic base leads to the formation of 3,3-difluorocyclohex-1-ene.

Organometallic Reagent Formation: The compound could potentially react with active metals like magnesium or lithium to form a Grignard or organolithium reagent. This fluorinated organometallic intermediate would be a powerful tool for forming new carbon-carbon bonds by reacting with various electrophiles (e.g., aldehydes, ketones, CO₂).

The following table details some of the potential derivatization reactions.

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | 2-Azido-1,1-difluorocyclohexane |

| Sodium Cyanide (NaCN) | 1,1-Difluorocyclohexane-2-carbonitrile | |

| Sodium Methoxide (NaOMe) | 2-Methoxy-1,1-difluorocyclohexane | |

| Elimination | Potassium tert-butoxide (t-BuOK) | 3,3-Difluorocyclohex-1-ene |

| Organometallic Formation | Magnesium (Mg) | (1,1-Difluorocyclohex-2-yl)magnesium chloride |

This versatility makes this compound a valuable starting material for generating a multitude of functionalized difluorinated cyclohexane derivatives for further synthetic applications.

Future Research Directions for 2 Chloro 1,1 Difluorocyclohexane

Development of Novel and More Environmentally Benign Synthetic Routes

The pursuit of sustainable chemical manufacturing necessitates the development of synthetic methodologies that are not only efficient but also minimize environmental impact. Future research in the synthesis of 2-Chloro-1,1-difluorocyclohexane should prioritize the principles of green chemistry.

Current synthetic approaches often rely on harsh reagents and generate significant waste. colab.wsmun.ca A forward-looking research agenda would focus on catalytic and atom-economical transformations. For instance, the direct, regioselective chlorination and fluorination of cyclohexane (B81311) precursors using modern catalytic systems could offer a more streamlined and sustainable route. The use of recyclable catalysts, such as supported metal nanoparticles or organocatalysts, would be a significant advancement. mdpi.com

Furthermore, exploring solvent-free reaction conditions or the use of environmentally benign solvents like ionic liquids or supercritical fluids could drastically reduce the environmental footprint of the synthesis. semanticscholar.org The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, would also contribute to a more efficient and less wasteful process. A comparative analysis of traditional versus green synthetic routes, evaluating metrics such as atom economy, E-factor, and process mass intensity, would provide a quantitative assessment of the environmental benefits of these novel approaches.

Exploration of Understudied Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is largely uncharted territory. The interplay between the gem-difluoro group at the C1 position and the chlorine atom at the C2 position is expected to give rise to unique reactivity patterns that warrant thorough investigation.

Future studies should systematically explore the compound's susceptibility to nucleophilic substitution, elimination, and reduction reactions. The gem-difluoro group is known to influence the reactivity of adjacent functional groups, and understanding these electronic effects is paramount. nih.govresearchgate.net For example, the impact of the difluoromethyl group on the lability of the C-Cl bond in nucleophilic displacement reactions should be quantified.

A particularly promising area of research lies in the catalytic transformations of this compound. Transition metal-catalyzed cross-coupling reactions, for instance, could enable the introduction of a wide array of functional groups at the C2 position, paving the way for the synthesis of a diverse library of novel cyclohexane derivatives. nih.govrsc.org Investigating hydrodechlorination and hydrodefluorination reactions catalyzed by palladium or other noble metals could lead to selective synthetic transformations. researchgate.net Moreover, exploring the potential for C-H activation at other positions on the cyclohexane ring could open up new avenues for functionalization.

| Reaction Type | Potential Reagents/Catalysts | Expected Outcome |

| Nucleophilic Substitution | Various nucleophiles (e.g., alkoxides, amines, thiols) | Formation of new C-O, C-N, or C-S bonds at the C2 position |

| Elimination | Strong bases | Formation of a double bond, yielding a fluorinated cyclohexene (B86901) derivative |

| Cross-Coupling | Palladium or Nickel catalysts with various coupling partners | Introduction of aryl, alkyl, or other functional groups at the C2 position |

| Hydrodehalogenation | H₂, Pd/C or other hydrogenation catalysts | Selective removal of the chlorine or fluorine atoms |

Application of Emerging Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A comprehensive understanding of the structure, conformation, and reaction mechanisms of this compound requires the application of state-of-the-art analytical and computational tools.

Advanced nuclear magnetic resonance (NMR) techniques, such as dynamic ¹⁹F NMR spectroscopy, can provide invaluable insights into the conformational dynamics of the cyclohexane ring. rsc.orgresearchgate.net These studies can help elucidate the preferred chair conformations and the energetic barriers to ring inversion, which are influenced by the stereoelectronic effects of the fluorine and chlorine substituents. acs.orgnih.gov Threshold photoelectron spectroscopy, coupled with high-level quantum chemical calculations, could be employed to probe the electronic structure and ionization energies of the molecule, providing a deeper understanding of its intrinsic properties. aip.org

Computational chemistry, particularly density functional theory (DFT) and ab initio methods, will be instrumental in mapping out reaction pathways and transition states for the reactions of this compound. studfile.netsapub.org These theoretical studies can predict reaction outcomes, guide experimental design, and provide a detailed picture of the electronic and steric factors that govern its reactivity. A synergistic approach, combining experimental and computational data, will be crucial for developing a robust mechanistic understanding.

| Technique | Information Gained |

| Dynamic ¹⁹F NMR | Conformational analysis, determination of thermodynamic parameters (ΔG°, ΔH°, ΔS°) |

| Threshold Photoelectron Spectroscopy | Electronic structure, ionization energies |

| Density Functional Theory (DFT) | Reaction mechanisms, transition state geometries and energies, conformational preferences |

Expansion of Utility in Specialized Academic Fields Beyond Current Scope

While the current applications of this compound are limited, its unique structural features suggest significant potential for utility in a variety of specialized fields.

In medicinal chemistry , the introduction of fluorinated motifs is a well-established strategy for modulating the pharmacological properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.govtcichemicals.com this compound could serve as a novel building block for the synthesis of bioactive molecules, where the specific arrangement of halogen atoms could lead to unique biological activities.

In materials science , the polarity and conformational rigidity imparted by the fluorine atoms make fluorinated cyclohexanes attractive components for liquid crystals and supramolecular polymers. dicp.ac.cnukri.orgnih.gov The presence of the chlorine atom in this compound provides a handle for further functionalization, allowing for the incorporation of this scaffold into more complex material architectures.

In agrochemicals , fluorine-containing compounds are widely used as herbicides, insecticides, and fungicides. ontosight.aigoogle.comgoogle.com The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Future research should focus on the synthesis of derivatives of this compound and the evaluation of their properties in these specialized fields. This exploration could uncover novel applications and establish this compound as a valuable tool for chemists and materials scientists.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-1,1-difluorocyclohexane, and how can reaction conditions be optimized?

Synthesis typically involves halogenation of cyclohexane derivatives. A plausible route is the fluorination of 2-chlorocyclohexane using hydrogen fluoride (HF) in the presence of a catalyst like antimony trifluoride (SbF₃). Reaction optimization should focus on temperature control (e.g., 40–60°C to avoid side reactions) and stoichiometric ratios to minimize byproducts such as 1,1,2-trifluorocyclohexane. Solvent choice (e.g., dichloromethane) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Nuclear Magnetic Resonance (NMR): Use NMR to distinguish axial/equatorial fluorine environments. For example, equatorial fluorine resonates ~15.6 ppm downfield from axial fluorine in 1,1-difluorocyclohexane derivatives, with coupling constants () of ~235 Hz .

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirm molecular ion peaks (m/z ≈ 150 for C₆H₉ClF₂) and fragmentation patterns.

- X-ray Crystallography: Resolve conformational isomerism (e.g., chair vs. boat) if crystalline derivatives are accessible .

Advanced Research Questions

Q. What methodologies are used to study the conformational dynamics of this compound?

- Variable-Temperature NMR: Monitor axial-equatorial fluorine exchange rates. Line-shape analysis at temperatures from to reveals activation parameters ( kcal/mol, entropy units) for chair-chair interconversion in solvents like CS₂ .

- Computational Chemistry: Perform DFT calculations (e.g., B3LYP/6-31G**) to compare energy barriers between conformers and predict spectroscopic properties .

Q. How can researchers investigate the metabolic pathways and toxicity of halogenated cyclohexanes like this compound?

- In Vitro Metabolism: Incubate the compound with liver microsomes (e.g., rat CYP450 enzymes) and analyze metabolites via LC-MS. For example, 2-chloro-1,1,1-trifluoroethane undergoes dechlorination to trifluoroacetaldehyde hydrate, a pathway relevant to halogenated cyclohexanes .

- Toxicogenomics: Use RNA-seq to identify gene expression changes (e.g., oxidative stress markers like Nrf2) in exposed cell lines.

- Ecotoxicology: Assess biodegradation in soil/water systems using OECD 301F guidelines and quantify intermediates (e.g., fluoride ions) .

Q. What experimental strategies resolve contradictions in reported reactivity data for halogenated cyclohexanes?

- Cross-Validation with Isotopic Labeling: Use -labeled water to track hydrolysis mechanisms. For instance, competing SN1/SN2 pathways in chlorinated derivatives can be distinguished by kinetic isotope effects .

- Systematic Solvent Screening: Compare reaction rates in polar aprotic (DMF) vs. nonpolar (hexane) solvents to isolate steric vs. electronic effects.

- Meta-Analysis of Literature Data: Apply multivariate statistics to identify outliers or confounding variables (e.g., impurities in commercial reagents) .

Methodological Guidance

Q. How should researchers design experiments to quantify environmental persistence of this compound?

- Hydrolysis Studies: Monitor degradation in buffered solutions (pH 4–10) at 25–50°C. Halogenated cyclohexanes typically show pH-dependent hydrolysis, with half-lives ranging from hours (alkaline conditions) to months (neutral/acidic) .

- Photolysis Experiments: Expose the compound to UV light (λ = 254–365 nm) in a photoreactor and quantify degradation products (e.g., CO₂, chloride ions) via ion chromatography .

Q. What analytical techniques are recommended for detecting trace impurities in synthesized this compound?

- Headspace GC-MS: Identify volatile byproducts (e.g., 1,1-difluorocyclohexane) with detection limits <1 ppm.

- Ion Mobility Spectrometry (IMS): Resolve nonvolatile impurities (e.g., chlorinated dimers) using collision cross-section measurements .

Data Interpretation and Reporting

Q. How should conflicting NMR data on axial-equatorial fluorine coupling constants be reconciled?

- Temperature Calibration: Ensure probe temperature accuracy (±1°C) using methanol or ethylene glycol standards.

- Solvent Effects: Account for solvent polarity (e.g., CS₂ vs. CFCl₃) which can shift fluorine chemical shifts by 0.5–2 ppm .

- Dynamic Exchange Correction: Use advanced line-shape fitting software (e.g., MestReNova) to deconvolute overlapping signals caused by rapid conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.